

Analytical Standards for Trifludimoxazin

Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Trifludimoxazin

Cat. No.: B1651332

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Introduction

Trifludimoxazin is a novel herbicide belonging to the 1,3,5-triazinane class of chemicals.^[1] It functions as a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.^{[1][2][3]} This document provides detailed application notes and protocols for the analytical research of **Trifludimoxazin**, including its physicochemical properties, mechanism of action, and established analytical methods for its quantification in various matrices.

Physicochemical Properties of Trifludimoxazin

A thorough understanding of the physicochemical properties of **Trifludimoxazin** is fundamental for the development of analytical methods and for understanding its environmental fate and behavior.

Property	Value	Reference
Chemical Name	1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione	[4]
CAS Number	1258836-72-4	[4]
Molecular Formula	C16H11F3N4O4S	[4]
Appearance	Odourless off-white to beige crystalline powder	[1]
Solubility in Water	1.78 mg/L (at 20.1°C and pH 7.88)	[1]
Solubility in Organic Solvents	Highly soluble in acetone (423.8 g/L), dichloromethane (238.4 g/L), and ethyl acetate (155.2 g/L); Moderately soluble in methanol (10.8 g/L) and toluene (36 g/L); Low solubility in n-heptane (0.027 g/L)	[1]
Octanol/Water Partition Coefficient (Log Kow)	3.33 at 30°C	[1]
Vapor Pressure	1.1×10^{-10} Pa (20°C)	[1]
pKa	7.59 (20°C, determined by HPLC)	[1]

Mechanism of Action: PPO Inhibition

Trifludimoxazin exerts its herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] PPO is the last common enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX.[2] In the presence of light,

protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, the destruction of plant cell membranes and cell death.[2][5]

Caption: Mechanism of action of **Trifludimoxazin** via inhibition of the PPO enzyme.

Analytical Methods for Trifludimoxazin and its Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of **Trifludimoxazin** and its metabolites in various environmental and biological matrices.[1][6][7]

Sample Preparation Workflow

The following diagram outlines a general workflow for the extraction and analysis of **Trifludimoxazin** from water and soil samples.

Caption: General experimental workflow for **Trifludimoxazin** analysis in water and soil.

Protocol for Trifludimoxazin and Metabolite Analysis in Water (Based on EPA Method D1724/01)[6]

1. Scope: This method is for the determination of **Trifludimoxazin** and its metabolites in drinking and surface water.
2. Principle: Residues are extracted from water samples and analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode.
3. Reagents and Materials:
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Formic acid (reagent grade)
 - **Trifludimoxazin** and metabolite analytical standards
 - Syringe filters (0.45 µm PTFE)

4. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Tandem Mass Spectrometer (MS/MS) with an ESI source

5. Sample Preparation:

- For **Trifludimoxazin** and most metabolites:
 - Take a 10 mL aliquot of the water sample.
 - Dilute with acidified methanol.
 - Filter the extract through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[\[6\]](#)
- For metabolite M850H001:
 - Take a separate aliquot of the water sample.
 - Acidify the sample.
 - Perform a liquid-liquid partition with ethyl acetate:cyclohexane.
 - Centrifuge the sample.
 - Evaporate an aliquot of the organic layer to dryness.
 - Re-dissolve the residue in methanol:water with 0.1% formic acid.
 - Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[\[6\]](#)

6. LC-MS/MS Conditions:

- LC Column: A confirmatory analysis for **Trifludimoxazin** may require a different LC column and gradient.[\[6\]](#)
- Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typically used.
- Ionization Mode: ESI Positive
- Quantitation: Based on external matrix-matched standards.[\[1\]](#)

7. Mass Spectrometric Transitions: The following table summarizes the precursor and product ions for **Trifludimoxazin** and its key metabolites.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Reference
Trifludimoxazin	413	74	-	[6]
M850H001	397	141	134	[6]
M850H002	373	323	193	[6]
M850H003	357	307	193	[6]
M850H004	387	131	74	[6]
M850H012	257	163	116	[6]
M850H035	371	257	163	[6]

8. Method Validation Parameters: The analytical method should be validated according to established guidelines, with typical parameters including:

Parameter	Acceptance Criteria	Reference
Limit of Quantitation (LOQ)	0.01 mg/kg for cereal forage and grain	[1]
LOQ in Water	30 ng/L for each analyte	[6]
Mean Recoveries	70-120%	[6]
Relative Standard Deviation (RSD)	≤20%	[6]

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of **Trifludimoxazin** and its metabolites in research and regulatory settings. The use of LC-MS/MS is essential for achieving the required sensitivity and selectivity. Adherence to validated protocols and a thorough understanding of the compound's properties are critical for generating reliable data in **Trifludimoxazin** research.

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